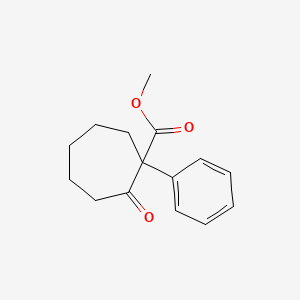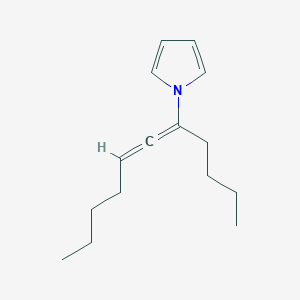![molecular formula C10H19NO2 B14263018 1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one CAS No. 185517-18-4](/img/structure/B14263018.png)
1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one is a compound that belongs to the class of pyrrolidine derivatives This compound is known for its unique structural features, which include a pyrrolidine ring and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one typically involves the reaction of pyrrolidine with a suitable aldehyde or ketone. One common method is the reductive amination of pyrrolidine with pentanal, followed by the introduction of a hydroxymethyl group through a subsequent reaction with formaldehyde. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The hydroxymethyl group plays a crucial role in binding to the active site of the target molecule, influencing its function and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Pyrrolidinoisohexanophenone: A stimulant drug with a similar pyrrolidine structure.
α-Pyrrolidinopentiophenone: Another stimulant with structural similarities.
Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring and different functional groups.
Uniqueness
1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one is unique due to its specific combination of a pyrrolidine ring and a hydroxymethyl group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
185517-18-4 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-2-3-6-10(13)11-7-4-5-9(11)8-12/h9,12H,2-8H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
HOPOBGWLGJTBGT-VIFPVBQESA-N |
Isomerische SMILES |
CCCCC(=O)N1CCC[C@H]1CO |
Kanonische SMILES |
CCCCC(=O)N1CCCC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


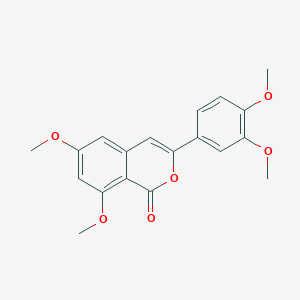

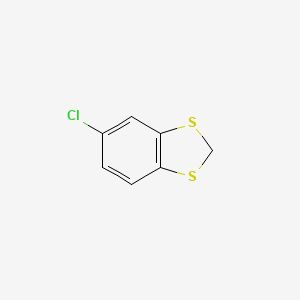
![1-[2,3-Dichloro-5-(heptyloxy)pent-2-EN-1-YL]quinolin-1-ium chloride](/img/structure/B14262968.png)
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)

![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)

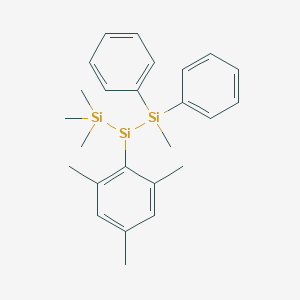
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
